3-Hydroxyhippuric acid

概述

描述

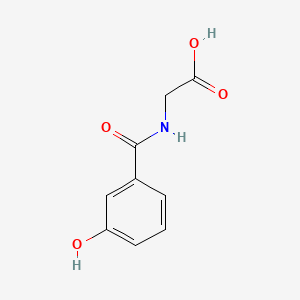

间羟基马尿酸,也称为3-羟基马尿酸或N-间羟基苯甲酰甘氨酸,是一种马尿酸。马尿酸是含有苯甲酰基与甘氨酸N端连接的化合物。 间羟基马尿酸的特征是苯环的间位上存在羟基 .

准备方法

合成路线和反应条件

间羟基马尿酸可以通过间羟基苯甲酸与甘氨酸在偶联剂(如二环己基碳二亚胺(DCC))存在下反应来合成。 该反应通常在温和加热条件下在二甲基甲酰胺(DMF)等有机溶剂中进行 .

工业生产方法

间羟基马尿酸的工业生产涉及相同的合成路线,但规模更大。 该过程针对更高的产率和纯度进行了优化,通常包括额外的纯化步骤,例如重结晶或色谱法 .

化学反应分析

反应类型

间羟基马尿酸会发生多种化学反应,包括:

氧化: 羟基可以被氧化形成羰基。

还原: 羰基可以被还原回羟基。

取代: 羟基可以被其他官能团取代.

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。

主要产物

氧化: 形成间羟基苯甲酰甲酸。

还原: 再生间羟基马尿酸。

取代: 根据所用试剂的不同,形成各种取代衍生物.

科学研究应用

Scientific Research Applications

Metabolomics and Biomarker Studies:

- Autism Spectrum Disorders (ASD): 3HHA, along with 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) and 3-hydroxyphenylacetic acid (3HPA), has been identified as a potential biomarker for ASD . A study utilizing GC/MS-based metabolomics found significantly higher concentrations of 3HHA in the urine of children with ASD compared to controls . After vancomycin treatment, the urinary excretion of 3HHA decreased markedly, suggesting that gut Clostridium species may produce this compound . Receiver-operating characteristic (ROC) analysis demonstrated high specificity (>96%) for each compound in identifying ASDs . The optimal area under the curve (AUC) was 0.962, with a sensitivity of 90.3% and specificity of 98.4%, based on the three metabolites .

- Precision Nutrition: Molecular docking analyses have revealed stable binding pockets for dietary metabolites like 3HHA, with binding energies comparable to experimentally validated compounds, suggesting their potential bioactivity . Computational metabolite screening can identify novel protein targets and enhance our understanding of the interactions between molecular components that drive biological processes .

Enzyme Inhibition and Structural Biology:

- Kynureninase Inhibition: 3-hydroxyhippurate, a related compound, has been studied as an inhibitor of human kynureninase . Kynureninase is a pyridoxal-5'-phosphate-dependent enzyme involved in the tryptophan catabolic pathway, which leads to the production of quinolinate, an excitotoxin associated with neurodegenerative disorders . The crystal structure of human kynureninase co-crystallized with 3-hydroxyhippurate has been solved to understand the molecular basis of substrate specificity . Mutants of kynureninase have shown a reversal of substrate specificity between 3-hydroxykynurenine and L-kynurenine, defining the primary residues contributing to substrate specificity in kynureninases .

- Protein-Metabolite Interactions: Molecular dynamics simulations indicate that 3-Hydroxyhippuric acid occupies the usual Zn binding cavity, with hydrogen bond interaction with THR199 .

Computational Chemistry and Molecular Docking:

- Target Identification: Computational methods and 3D structural information are used to predict and evaluate interactions between small molecules and proteins . Molecular docking studies using AutoDock Vina predict the binding modes of ligands within the target protein’s active site .

Data Table: Protein Targets and Activities of Related Compounds

| Compound | Protein Target (Confidence Hit) |

|---|---|

| 4-Hydroxybenzoic acid | CA I, CA II, CA III, CA IV |

| 3,4-Dihydroxyhydrocinnamic acid | - |

| 3-(4-Hydroxyphenyl) propionic acid (Desaminotyrosine) | - |

Note: CA refers to Carbonic Anhydrase.

Case Studies and Specificity

- Clostridium species: 3HHA may be derived from overgrown Clostridium species in the gut .

- Metabolic Pathways: Dietary phenylalanine is converted into m-tyrosine, o-tyrosine, and 2,3-dihydroxyphenylalanine by gut microbiota, such as chloridazon-degrading bacteria .

Potential Therapeutic Avenues

- Precision Nutrition and Health: Identifying potential targets, such as CA family proteins, can lead to further investigations and insights into potential precision nutrition, health, and therapeutic avenues .

- Neurodegenerative Disorders: Given the role of kynureninase in producing quinolinate, inhibitors like 3-hydroxyhippurate may have implications for treating neurodegenerative disorders .

作用机制

间羟基马尿酸主要通过其作为代谢产物的作用发挥作用。它在肝脏中由间羟基苯甲酸与甘氨酸结合形成。这个过程涉及甘氨酸N-酰基转移酶。 然后,该化合物在尿液中排出,在那里可以作为某些物质暴露的生物标志物进行测量 .

相似化合物的比较

类似化合物

马尿酸: 苯环上没有羟基。

邻羟基马尿酸: 苯环的邻位上有一个羟基。

对羟基马尿酸: 苯环的对位上有一个羟基.

独特性

间羟基马尿酸的独特性在于苯环上羟基的位置,这会影响其化学反应性和生物活性。 这种位置差异会影响化合物的溶解度、稳定性和与生物分子的相互作用 .

生物活性

3-Hydroxyhippuric acid (3HHA) is a significant metabolite derived from the consumption of dietary polyphenols, particularly rutin, found in foods such as tomato juice. It plays a crucial role in various biological processes and has been implicated in several health conditions. This article explores the biological activity of 3HHA, focusing on its metabolic pathways, clinical implications, and potential therapeutic applications.

Chemical Structure and Metabolism

This compound is classified as an acyl glycine, formed through the conjugation of glycine with aromatic acids. The enzyme glycine N-acyltransferase catalyzes this reaction, which is essential for the detoxification and excretion of excess fatty acids and aromatic compounds in the body .

- Chemical Formula : C₉H₉NO₃

- Molecular Weight : 181.17 g/mol

Sources and Excretion

3HHA is primarily produced in the gut by microbial metabolism of dietary flavonoids. Its presence in urine serves as a biomarker for gut microbiota composition, particularly indicating higher levels of Clostridium species .

Table 1: Urinary Excretion Levels of this compound

| Study Population | Average Concentration (nmol/L) | Reference |

|---|---|---|

| Healthy Adults | 20-50 | |

| Children with Autism | Significantly elevated |

1. Role in Autism Spectrum Disorders (ASDs)

Recent studies have highlighted elevated levels of 3HHA in children diagnosed with ASDs. This increase correlates with the overgrowth of specific gut bacteria, suggesting that 3HHA could serve as a potential biomarker for diagnosing ASDs. A study involving 62 ASD patients showed that urinary concentrations of 3HHA were significantly higher compared to controls (p < 0.001) .

- Clinical Implications : The sensitivity and specificity of 3HHA as a diagnostic marker for ASDs were reported to be over 90%, indicating its potential utility in clinical settings .

2. Metabolic Pathways and Health Implications

3HHA is involved in various metabolic pathways that influence health outcomes:

- Anti-inflammatory Effects : Research suggests that metabolites like 3HHA may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

- Gut Microbiota Interaction : The compound's levels are influenced by dietary intake and gut microbiota composition, highlighting its role in the gut-brain axis and overall metabolic health .

Case Study: Therapeutic Use in ASD Patients

A clinical trial investigated the effects of vancomycin treatment on urinary excretion levels of 3HHA among children with ASDs. Following treatment, significant reductions in urinary levels were observed, suggesting that targeting gut microbiota could alter metabolite profiles beneficially .

- Results :

- Average reduction in urinary 3HHA post-treatment: from mean values significantly above control levels to within normal ranges (p < 0.001).

- Recurrence of elevated levels was noted post-treatment cessation, indicating the need for ongoing management strategies targeting gut health.

属性

IUPAC Name |

2-[(3-hydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7-3-1-2-6(4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOFWFNMYJRHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167650 | |

| Record name | m-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1637-75-8 | |

| Record name | 3-Hydroxyhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1637-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Hydroxyhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Hydroxyhippuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-hydroxyphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-HYDROXYHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17HCX0HNRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 169 °C | |

| Record name | 3-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。